N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide
Description
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide is a synthetic ethanediamide derivative characterized by two distinct structural motifs:
- A 4-chlorobenzenesulfonyl group attached to a furan-containing ethyl chain.
- A 4-chlorobenzyl group linked to the ethanediamide backbone.
This compound shares structural similarities with several pharmacologically relevant molecules, particularly those containing sulfonyl, chlorophenyl, and heterocyclic moieties (e.g., furan). Its synthesis likely involves multi-step reactions, including sulfonation, amidation, and substitution processes, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O5S/c22-15-5-3-14(4-6-15)12-24-20(26)21(27)25-13-19(18-2-1-11-30-18)31(28,29)17-9-7-16(23)8-10-17/h1-11,19H,12-13H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMCATWEYUZGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Sulfonamide Group : The presence of a 4-chlorobenzenesulfonyl moiety.
- Furan Ring : A furan ring which may contribute to its biological activity.
- Ethanediamide Backbone : This structure is essential for its interaction with biological targets.
Biological Activity Studies
Several studies have investigated the biological activity of sulfonamide derivatives similar to N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide. Here are some noteworthy findings:
Table 1: Summary of Biological Activities
Case Studies
- Inhibition of Enzymatic Activity : A study focused on the inhibition of certain proteases by sulfonamide derivatives, showing that modifications in the structure significantly affect their inhibitory potency.
- Antimicrobial Properties : Research on related compounds indicated that they possess significant antimicrobial properties, suggesting that N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide could exhibit similar effects.
- Cytotoxic Effects : Investigations into the cytotoxic effects of sulfonamide derivatives on cancer cell lines revealed promising results, warranting further exploration into their potential as therapeutic agents.
Research Findings
Recent studies have highlighted the importance of the structural components in determining the biological activity of sulfonamide derivatives. The presence of electron-withdrawing groups like chlorine enhances reactivity and interaction with biological targets.
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substituents | Increases potency against specific targets |
| Furan Ring Presence | Enhances interaction with receptors |
| Sulfonamide Linkage | Critical for enzyme inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related analogs:
Key Comparisons
Structural Variations in Substituents Aromatic Substituents: The target compound’s 4-chlorobenzyl group differs from the 2-methoxybenzyl group in , which may reduce steric hindrance and alter lipophilicity . Sulfonyl vs. Sulfanyl: The sulfonyl group in the target compound (electron-withdrawing) contrasts with the sulfanyl group in (electron-donating), affecting reactivity and metabolic stability .
Synthetic Approaches
- The target compound’s synthesis likely parallels methods used for ’s acetamide derivatives, such as refluxing with acetic anhydride or sulfonylation of intermediates .
- Ranitidine-related compounds () employ nitro-group incorporation and thioether formation, suggesting divergent pathways compared to the target compound’s ethanediamide backbone .
Physicochemical and Biological Implications Fluorescence Potential: While the target compound lacks direct fluorescence data, the furan and chlorophenyl groups (as in ’s benzamide) may enable π-π* transitions, warranting further spectrofluorometric analysis . Stability: The 4-chlorobenzenesulfonyl group may enhance stability compared to nitro-containing analogs (), which are prone to reduction .
Crystallographic Insights
- Bond lengths and angles in the target compound’s sulfonyl and amide groups are expected to align with those in (e.g., C–S bond ~1.76 Å, C=O bond ~1.22 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
